tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate

Protecting Group Strategy Synthetic Yield Orthogonal Deprotection

Researchers requiring a benzimidazole intermediate with orthogonal protecting-group strategies often encounter undesired side reactions when using unprotected 5-bromo-1H-benzo[d]imidazole. tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate (CAS 942590-05-8) solves this problem: - Boc protection at N1 prevents nucleophilic side reactions during multi-step synthesis. - Mild acidic cleavage (TFA/HCl) preserves acid-sensitive functionality, unlike harsh hydrogenolysis needed for N-benzyl analogs. - 5-Bromo handle enables Suzuki coupling diversification before deprotection, ensuring the final N1-H required for BET bromodomain binding. Supplied as a white to off-white solid, ≥97% purity, stored at 2-8°C. Consistent lot-to-lot reactivity supports scalable process chemistry.

Molecular Formula C12H13BrN2O2
Molecular Weight 297.152
CAS No. 942590-05-8
Cat. No. B592323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
CAS942590-05-8
Molecular FormulaC12H13BrN2O2
Molecular Weight297.152
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)Br
InChIInChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3
InChIKeyPCGSIEGOWZACDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate Overview


tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate (CAS 942590-05-8) is a synthetic building block belonging to the class of benzimidazole derivatives, specifically featuring a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a bromine atom at the 5-position of the benzimidazole core [1]. It is a white to off-white solid with the molecular formula C12H13BrN2O2 and a molecular weight of 297.15 g/mol [2]. The compound is primarily utilized as an intermediate in pharmaceutical and agrochemical research, particularly for the synthesis of bioactive molecules and drug candidates targeting inflammation, cancer, and central nervous system disorders [1]. Its dual functionality—the Boc-protected nitrogen and the reactive bromo substituent—makes it a versatile scaffold for constructing complex heterocyclic systems via orthogonal synthetic strategies [1][2].

Protection
Boc group enables mild, orthogonal deprotection (TFA/DCM)
Reactivity
5‑bromo substituent provides a direct Suzuki coupling handle
Stability
Stable solid; recommended storage at 2–8 °C

Why tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate Cannot Be Replaced


The procurement of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate over its closest analogs, such as the unprotected 5-bromo-1H-benzo[d]imidazole (CAS 4887-88-1) or alternative N-substituted derivatives (e.g., 1-benzyl-5-bromo-1H-benzo[d]imidazole, CAS 853788-98-4), is dictated by the necessity for orthogonal protecting group strategies in complex molecule synthesis [1]. The unprotected 5-bromo-1H-benzo[d]imidazole possesses a nucleophilic NH group that can undergo undesired side reactions (e.g., alkylation, acylation) during multi-step transformations, severely limiting its utility and often leading to lower yields and complex purification . Conversely, while other N-protected analogs like the benzyl derivative offer protection, their deprotection typically requires harsh reductive or oxidative conditions that are incompatible with many functional groups, unlike the mild acidic cleavage (e.g., TFA or HCl) of the Boc group [2]. This critical difference in deprotection orthogonality and reaction compatibility underpins the compound's unique value proposition, making generic substitution an untenable risk for complex synthetic routes [2].

Target
N1‑Boc prevents undesired N‑alkylation/arylation side reactions
Unprotected analog
Free N–H undergoes competing N‑functionalization, lowering yield
Target
Mild deprotection with TFA/DCM at RT; broad functional‑group tolerance
Benzyl‑protected analog
Harsh hydrogenolysis (H₂/Pd–C) incompatible with alkenes, nitro groups

Quantitative Evidence: tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate


Boc vs. Unprotected: Synthetic Yield Enhancement

The use of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate in multi-step syntheses, particularly those involving Suzuki-Miyaura cross-couplings, enables a significantly higher overall yield due to the prevention of N-alkylation and N-arylation side reactions. The unprotected analog, 5-bromo-1H-benzo[d]imidazole, is reported to undergo competing N-functionalization under basic coupling conditions, which is circumvented by the Boc protecting group [1]. While direct, side-by-side yield comparisons are scarce, the quantitative benefit is inferred from the well-established principles of protecting group chemistry, where the use of an N-Boc group is known to improve the yield of subsequent steps by 20-50% relative to the unprotected NH in complex heterocycle synthesis .

Yield improvement
Class‑level inference
20–50% higher downstream yield
Supports cost‑efficient multi‑step synthesis
Inference based on protecting‑group utility; no direct side‑by‑side study
Protecting Group Strategy Synthetic Yield Orthogonal Deprotection

Mild Boc Deprotection vs. Harsh Benzyl Cleavage

A key differentiator for tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate is the mild, chemoselective removal of its Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, a standard and widely applicable condition [1]. In contrast, the deprotection of the N-benzyl analog, 1-benzyl-5-bromo-1H-benzo[d]imidazole, requires harsh hydrogenolysis (H2, Pd/C) or dissolving metal reductions (e.g., Na/NH3), conditions that are incompatible with many functional groups such as alkenes, alkynes, nitro groups, and certain halides [2]. This difference in deprotection orthogonality allows the Boc-protected compound to be integrated into complex synthetic sequences without compromising other sensitive moieties [1].

Deprotection conditions
Cross‑study comparable
TFA/DCM, RT H₂, Pd/C or Na/NH₃
Mild deprotection preserves sensitive functional groups
Orthogonality essential for complex target synthesis
Protecting Group Orthogonality Deprotection Conditions Functional Group Compatibility

Suzuki-Miyaura Cross-Coupling Reactivity

The bromine atom at the 5-position of the benzimidazole core in tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate serves as an efficient handle for palladium-catalyzed Suzuki-Miyaura cross-couplings with aryl boronic acids [1][2]. While specific yield data for this exact compound is often proprietary or reported in supplementary information, the reactivity profile is consistent with other 5-bromo-1H-benzo[d]imidazole derivatives. For instance, a structurally similar compound, tert-butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate, has been reported to undergo Suzuki coupling to introduce aromatic or heteroaromatic groups, a transformation enabled by the bromo substituent [1]. This contrasts with non-halogenated benzimidazoles, which lack this direct handle for C-C bond formation. The presence of the Boc group ensures that the coupling occurs exclusively at the bromo position, preventing competing reactions at the N1 site [1].

Suzuki coupling handle
Class‑level inference
Reactive at 5‑bromo under Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, heat
Direct C–C bond formation for SAR studies
Reactivity profile consistent with 5‑bromo benzimidazoles
Cross-Coupling Suzuki-Miyaura Reaction Reaction Yield

Storage Stability vs. Unprotected Analog

The Boc protecting group not only serves a synthetic purpose but also enhances the chemical stability of the benzimidazole core during storage and handling. While the unprotected 5-bromo-1H-benzo[d]imidazole is a solid with a melting point of ~130°C, it contains a free NH group that can engage in hydrogen bonding, potentially leading to hygroscopicity and gradual degradation upon exposure to atmospheric moisture or acidic/basic conditions . In contrast, tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate, with its N1 nitrogen blocked, is reported to be a stable solid that can be stored at room temperature or 2-8°C for extended periods without significant decomposition . This enhanced stability is reflected in commercially available purities typically exceeding 97% .

Storage stability
Class‑level inference
Stable solid; purity ≥97%; 2–8 °C storage
Reliable performance in sensitive syntheses
Enhanced stability vs. unprotected analog
Chemical Stability Purity Storage Conditions

Optimal Applications of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate


Lead Optimization: Bromodomain and Kinase Inhibitor Libraries

The compound's dual orthogonal reactivity (Suzuki coupling at the 5-bromo position followed by mild Boc deprotection) makes it an ideal intermediate for generating diverse libraries of N1-unsubstituted benzimidazole derivatives. This is particularly relevant for the development of bromodomain and extra-terminal (BET) protein inhibitors, where the free NH is often critical for binding to the acetyl-lysine pocket [1]. The ability to first install a variety of aryl/heteroaryl groups via Suzuki coupling and then gently deprotect the Boc group ensures the final compound retains the required N1-H, a feature not easily accessible from N-alkyl or N-benzyl protected analogs [2].

Agrochemical Discovery of Pesticides and Herbicides

The benzimidazole scaffold is a privileged structure in agrochemistry, known for its antifungal and herbicidal properties [3]. tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate serves as a key building block for synthesizing novel candidates in this space. The bromo handle allows for late-stage diversification via cross-coupling to optimize physicochemical properties like LogP and solubility, while the Boc group ensures synthetic tractability and high overall yields, as discussed in Section 3 [1][3]. This modular approach accelerates the discovery of new, potent agrochemicals.

Process Chemistry: Scalable Synthetic Routes

For process chemists, the high purity and stability of tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate are critical attributes. The compound's ability to be stored at 2-8°C without significant degradation and its consistent reactivity profile in Suzuki couplings (as a class of 5-bromo benzimidazoles) make it a reliable building block for developing scalable and robust synthetic routes to advanced intermediates [1]. Its use can avoid the variable yields and purification challenges often associated with the less stable, unprotected 5-bromo-1H-benzo[d]imidazole in larger-scale reactions [2].

Application
Selection Property
Validation Focus
Bromodomain/kinase inhibitor library synthesis
Dual orthogonal reactivity (Boc/Suzuki)
Free N1‑H retention after deprotection
Agrochemical lead discovery
Late‑stage C–C diversification at 5‑position
Physicochemical property tuning (LogP, solubility)
Scalable synthetic route development
High stability and consistent reactivity
Reaction reproducibility in larger‑scale couplings

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